Denufosol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denufosol is a synthetic organic compound primarily developed for the treatment of cystic fibrosis. It is an inhaled drug that acts as an agonist at the P2Y2 subtype of purinergic receptors. This compound was developed by Inspire Pharmaceuticals and sponsored by the Cystic Fibrosis Foundation. Despite showing promise in early clinical trials, this compound did not meet the primary endpoints in later trials and is not currently approved for clinical use .
Preparation Methods
The synthesis of denufosol involves the formation of a dinucleoside polyphosphate structure. The synthetic route typically includes the phosphorylation of nucleosides and the subsequent coupling of these phosphorylated intermediates. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry. Industrial production methods may involve solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Denufosol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Chemistry: Used as a model compound to study purinergic receptor agonists and their interactions.
Biology: Investigated for its role in modulating ion transport and mucociliary clearance in epithelial cells.
Medicine: Explored as a treatment for cystic fibrosis and other respiratory diseases due to its ability to enhance mucosal hydration and mucociliary clearance.
Industry: Potential applications in the development of new therapeutic agents targeting purinergic receptors
Mechanism of Action
Denufosol exerts its effects by acting as an agonist at the P2Y2 subtype of purinergic receptors. This activation leads to the stimulation of an alternative chloride channel, which increases chloride and water secretion on the epithelial cell surface. This mechanism enhances mucociliary clearance by increasing ciliary beat frequency and mucin secretion. The molecular targets involved include the P2Y2 receptor and associated G proteins .
Comparison with Similar Compounds
Denufosol is unique compared to other similar compounds due to its specific action on the P2Y2 receptor. Similar compounds include:
Diquafosol: Another P2Y2 receptor agonist used for dry eye syndrome.
Uridine Triphosphate: A naturally occurring nucleotide that also acts on purinergic receptors.
Adenosine Triphosphate: Another purinergic receptor agonist with broader biological functions. This compound’s uniqueness lies in its selective action and stability, making it a promising candidate for therapeutic applications
Properties
Key on ui mechanism of action |
Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease. |
---|---|
CAS No. |
211448-85-0 |
Molecular Formula |
C18H27N5O21P4 |
Molecular Weight |
773.3 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |
InChI Key |
FPNPSEMJLALQSA-MIYUEGBISA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Key on ui other cas no. |
211448-85-0 |
Synonyms |
denufosol tetrasodium INS 37217 INS37217 P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.